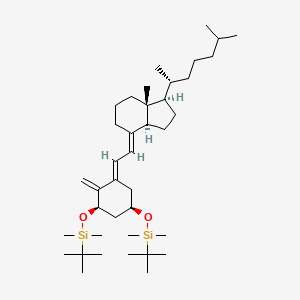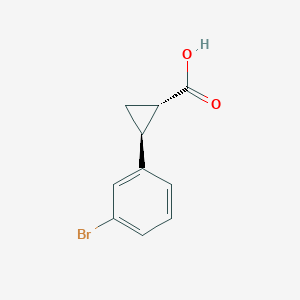
(1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid is a chiral cyclopropane derivative with a bromophenyl group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor, such as a bromophenyl-substituted alkene, using a cyclopropanating agent like diazomethane or a Simmons-Smith reagent. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Aplicaciones Científicas De Investigación
(1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce conformational changes in the target molecules, leading to altered biological activity.
Comparación Con Compuestos Similares
(1R,2R)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid: A stereoisomer with similar structural features but different spatial arrangement.
2-(3-Bromophenyl)propanoic Acid: Lacks the cyclopropane ring but has a similar bromophenyl group.
2-(3-Chlorophenyl)cyclopropanecarboxylic Acid: Similar structure with a chlorine atom instead of bromine.
Uniqueness: (1S,2S)-2-(3-Bromophenyl)cyclopropanecarboxylic Acid is unique due to its specific stereochemistry and the presence of both a bromophenyl group and a cyclopropane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H9BrO2 |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
(1S,2S)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 |
Clave InChI |
WQKBKSZJAIBOED-BDAKNGLRSA-N |
SMILES isomérico |
C1[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)Br |
SMILES canónico |
C1C(C1C(=O)O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


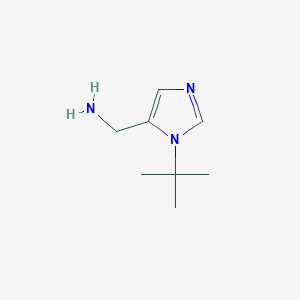
![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
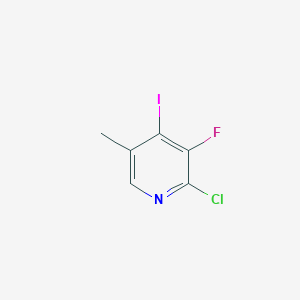
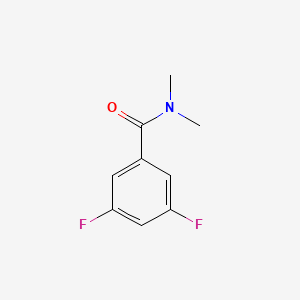
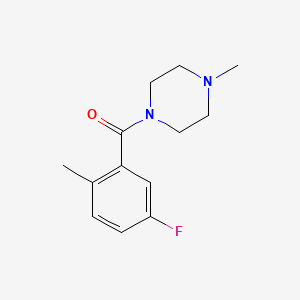
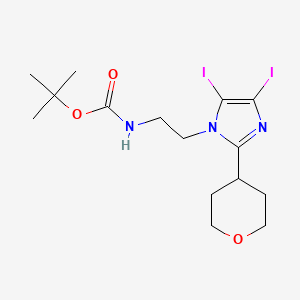

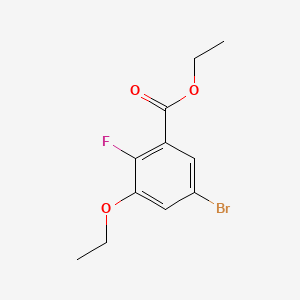
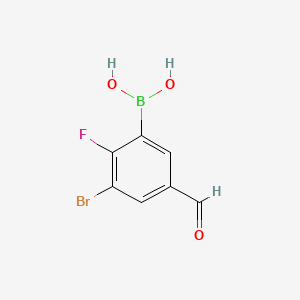
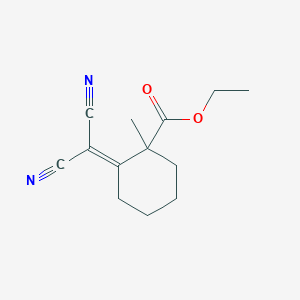


![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
